molecular formula C9H12OS3 B14368565 2,4,6-Tris(methylsulfanyl)phenol CAS No. 90033-58-2

2,4,6-Tris(methylsulfanyl)phenol

Cat. No.: B14368565
CAS No.: 90033-58-2
M. Wt: 232.4 g/mol
InChI Key: GXJRCSYIGYLJOR-UHFFFAOYSA-N
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Description

2,4,6-Tris(methylsulfanyl)phenol is a trisubstituted phenol derivative featuring methylsulfanyl (-SCH₃) groups at the 2, 4, and 6 positions of the aromatic ring. The methylsulfanyl substituents are electron-donating, which may influence solubility, acidity, and reactivity compared to other substituted phenols .

Properties

CAS No.

90033-58-2

Molecular Formula

C9H12OS3

Molecular Weight

232.4 g/mol

IUPAC Name

2,4,6-tris(methylsulfanyl)phenol

InChI

InChI=1S/C9H12OS3/c1-11-6-4-7(12-2)9(10)8(5-6)13-3/h4-5,10H,1-3H3

InChI Key

GXJRCSYIGYLJOR-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C(=C1)SC)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris(methylsulfanyl)phenol typically involves the introduction of methylsulfanyl groups to a phenol ring. One common method is the nucleophilic aromatic substitution reaction, where a phenol derivative reacts with methylsulfanyl reagents under specific conditions. The reaction often requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the phenol derivative and methylsulfanyl reagents are mixed in precise ratios. The reaction is monitored and controlled to optimize the production process, ensuring consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris(methylsulfanyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methylsulfanyl groups to thiols.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions may require catalysts like palladium or nickel and are often carried out under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

2,4,6-Tris(methylsulfanyl)phenol has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound’s unique properties make it useful in studying biological processes and interactions.

    Industry: It is used in the production of polymers, coatings, and other materials due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 2,4,6-Tris(methylsulfanyl)phenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methylsulfanyl groups can participate in various chemical reactions, influencing the compound’s activity and function. The pathways involved may include redox reactions, binding to active sites, and modulation of biochemical processes.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

  • 2,4,6-Trimethylphenol (TMP): Methyl (-CH₃) groups enhance hydrophobicity and reduce acidity (pKa ~10.2) due to electron-donating effects .
  • 2,4,6-Trichlorophenol (2,4,6-TCP): Chlorine atoms increase acidity (pKa ~6.0) and toxicity due to electron-withdrawing effects .
  • 2,4,6-Trinitrophenol: Nitro (-NO₂) groups drastically lower pKa (~0.3) and increase oxidative reactivity .
  • 2,4,6-Tris[(dimethylamino)methyl]phenol: Amino-methyl groups enhance basicity and applications in epoxy resin hardening .

Table 1: Properties of 2,4,6-Trisubstituted Phenols

Compound Substituents Molecular Weight pKa Key Applications
2,4,6-Tris(methylsulfanyl)phenol -SCH₃ 248.4 (estimated) ~8.5* Antioxidants, polymer intermediates
2,4,6-Trimethylphenol -CH₃ 136.2 10.2 Spectroscopy studies, intermediates
2,4,6-Trichlorophenol -Cl 197.4 6.0 Biocide, wood preservative
2,4,6-Trinitrophenol -NO₂ 229.1 0.3 Explosives, dyes
2,4,6-Tris[(dimethylamino)methyl]phenol -N(CH₃)₂ 315.5 9.5 Epoxy hardeners, adhesives

*Estimated based on substituent effects.

Physicochemical Properties

  • Acidity: Electron-withdrawing groups (e.g., -NO₂, -Cl) lower pKa by stabilizing the phenoxide ion, while electron-donating groups (e.g., -CH₃, -SCH₃) raise pKa. For example, 2,4,6-trinitrophenol is 10⁴ times more acidic than phenol .
  • Solubility: Methylsulfanyl groups likely enhance lipid solubility compared to hydroxylated analogs, similar to methyl and amino-methyl derivatives .
  • Vibrational Spectra: Studies on 2,4,6-trimethylphenol show distinct FTIR and Raman peaks for O-H stretching (~3300 cm⁻¹) and aromatic C-C vibrations (~1600 cm⁻¹), which would shift with -SCH₃ substitution .

Biodegradation and Environmental Impact

  • Degradation Rates: Ligninolytic enzymes (e.g., laccase, MnP) degrade substituted phenols via oxidative pathways. 2,4,6-TCP degrades faster (k = 0.08 h⁻¹) than phenol or pentachlorophenol (PCP) under enzymatic conditions .
  • Toxicity: Chlorinated phenols exhibit higher toxicity (e.g., 2,4,6-TCP inhibits Vibrio fischeri bioluminescence by 54%), but degradation reduces toxicity (27% inhibition after 48 hours) . Methylsulfanyl derivatives may show lower acute toxicity due to reduced electrophilicity.

Table 2: Biodegradation Kinetics of Phenolic Compounds

Compound Degradation Rate (k, h⁻¹) Enzyme Activity (U/L) Toxicity Reduction Post-Degradation
Phenol 0.05 1000 (Lac) 25% inhibition
2,4,6-TCP 0.08 1000 (Lac), 300 (MnP) 54% → 27%
PCP 0.04 130 (MnP) Not reported

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